3-Amino-5-(trifluoromethoxy)benzamide
Description
3-Amino-5-(trifluoromethoxy)benzamide is a fluorinated benzamide derivative characterized by an amino group (-NH₂) at the 3-position and a trifluoromethoxy (-OCF₃) group at the 5-position of the benzene ring. The trifluoromethoxy group is a strong electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and biological interactions.
Properties
Molecular Formula |
C8H7F3N2O2 |
|---|---|
Molecular Weight |
220.15 g/mol |
IUPAC Name |
3-amino-5-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-4(7(13)14)1-5(12)3-6/h1-3H,12H2,(H2,13,14) |
InChI Key |
KPWJNYKXOWEHID-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)OC(F)(F)F)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-amino-5-(trifluoromethyl)benzoic acid with appropriate reagents to introduce the trifluoromethoxy group . The reaction conditions often include the use of strong bases and specific solvents to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of 3-Amino-5-(trifluoromethoxy)benzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-Amino-5-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the trifluoromethoxy group .
Scientific Research Applications
3-Amino-5-(trifluoromethoxy)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, influencing their activity. The amino group may also play a role in forming hydrogen bonds with target molecules, further stabilizing the interaction . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substitution Patterns and Physicochemical Properties
The following table compares key structural and physicochemical properties of 3-Amino-5-(trifluoromethoxy)benzamide with its analogs:
Key Observations:
- Trifluoromethoxy (-OCF₃) vs.
- Amide Substitution: Methylation of the amide nitrogen (e.g., 3-Amino-N-methyl-5-(trifluoromethyl)benzamide) improves metabolic stability but may reduce hydrogen-bonding capacity .
- Biological Activity: VU6010608, despite structural complexity, demonstrates superior CNS activity due to its triazole substituent and benzamide core .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
